Hydroxyisovaleroyl-d3 Carnitine
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Overview
Description
Hydroxyisovaleroyl-d3 Carnitine is a deuterated form of hydroxyisovaleroyl carnitine, which is a derivative of carnitine. Carnitine is a quaternary ammonium compound involved in the metabolism of fatty acids. This compound is used as a diagnostic tool to identify the presence of orofacial clefts and in the screening and diagnostics of inborn errors of metabolism .
Mechanism of Action
Target of Action
Hydroxyisovaleroyl-d3 Carnitine, also known as (2R)-3-Hydroxyisovaleroyl-d3 Carnitine , is an endogenous metabolite The primary targets of this compound are not explicitly mentioned in the search results
Mode of Action
As an endogenous metabolite, it likely interacts with various biochemical processes within the body .
Biochemical Pathways
This compound is involved in the leucine catabolic pathway . This pathway is responsible for the breakdown of leucine, an essential amino acid. Impairment in this pathway can lead to the accumulation of this compound .
Result of Action
This compound has been observed in the plasma and urine of patients with isolated 3-methylcrotonyl-CoA carboxylase deficiency . It is used as a biomarker of biotin deficiency in humans and other metabolic disorders . This suggests that the compound’s action results in molecular and cellular effects that can be measured and used for diagnostic purposes.
Biochemical Analysis
Biochemical Properties
Hydroxyisovaleroyl-d3 Carnitine is involved in biochemical reactions where it interacts with various enzymes, proteins, and other biomolecules . It is considered to be a fatty ester lipid molecule . The compound is very hydrophobic, practically insoluble in water, and relatively neutral .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with various enzymes or cofactors . It also has effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxyisovaleroyl-d3 Carnitine involves the esterification of hydroxyisovaleric acid with carnitine. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Hydroxyisovaleroyl-d3 Carnitine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester bond can be reduced to form the corresponding alcohol.
Substitution: The ester bond can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted carnitine derivatives.
Scientific Research Applications
Hydroxyisovaleroyl-d3 Carnitine has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of carnitine derivatives.
Biology: Used in metabolic studies to investigate the role of carnitine in fatty acid metabolism.
Medicine: Used in the diagnosis of metabolic disorders and as a biomarker for inborn errors of metabolism.
Industry: Used in the production of dietary supplements and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyisovaleryl-L-carnitine: A non-deuterated form of hydroxyisovaleroyl carnitine.
Glutaryl-L-carnitine: Another carnitine derivative involved in fatty acid metabolism.
Propionyl-L-carnitine: A carnitine derivative used in the treatment of cardiovascular diseases.
Uniqueness
Hydroxyisovaleroyl-d3 Carnitine is unique due to the presence of deuterium atoms, which make it useful as an internal standard in mass spectrometry. The deuterium atoms provide a distinct mass difference that allows for accurate quantification of the compound in complex biological samples .
Properties
IUPAC Name |
(3R)-4-[dimethyl(trideuteriomethyl)azaniumyl]-3-(3-hydroxy-3-methylbutanoyl)oxybutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5/c1-12(2,17)7-11(16)18-9(6-10(14)15)8-13(3,4)5/h9,17H,6-8H2,1-5H3/t9-/m1/s1/i3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLHHSKNBDXCEY-MCHJGEEVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CC(C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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